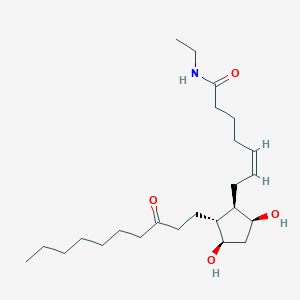![molecular formula C5H6N4O B7943179 6,7-Dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B7943179.png)
6,7-Dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused triazole and pyrazine ring system, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one typically involves the use of α-azidooximes derived from aliphatic nitro compounds. These intermediates undergo a [3+2] cycloaddition reaction with dimethyl acetylenedicarboxylate, followed by the reduction of the oximino group to form the desired product . The reaction conditions generally include the use of organic solvents and catalysts to facilitate the cycloaddition and reduction steps.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
6,7-Dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole or pyrazine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
科学研究应用
6,7-Dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one has been explored for its applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, possibly due to its ability to interact with specific biomolecules.
Medicine: Research has indicated potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
作用机制
The mechanism by which 6,7-Dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one exerts its effects is largely dependent on its interaction with molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, thereby influencing biological pathways. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound .
相似化合物的比较
Similar Compounds
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: This compound shares a similar triazole ring but differs in the fused ring system and functional groups.
1,2,4-Triazolo[4,3-a]pyrazine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
6,7-Dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness allows it to be tailored for specific applications, making it a versatile compound in scientific research.
属性
IUPAC Name |
6,7-dihydro-5H-triazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c10-5-4-3-7-8-9(4)2-1-6-5/h3H,1-2H2,(H,6,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNQBRZRGMXJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=N2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
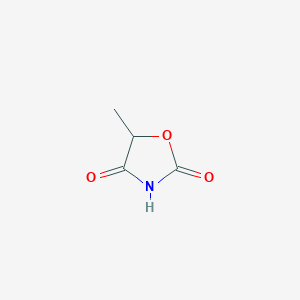
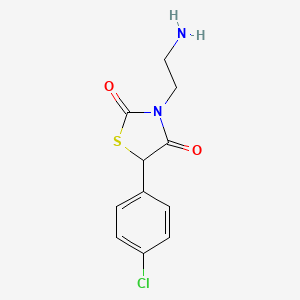
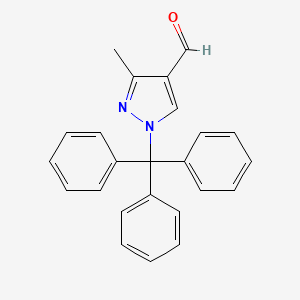
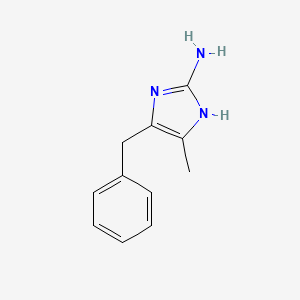
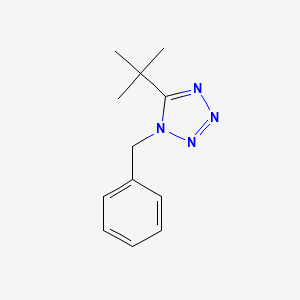
![4-[1-(4-Fluorophenyl)tetrazol-5-yl]piperidine](/img/structure/B7943138.png)
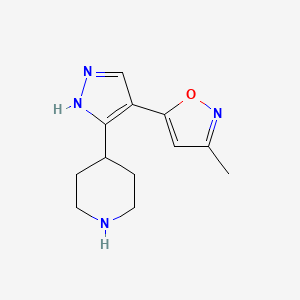
![5-O-tert-butyl 3-O-ethyl 3a,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B7943166.png)
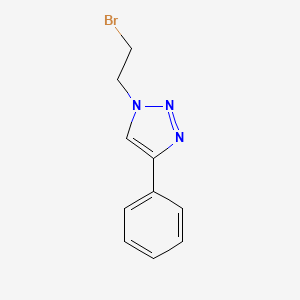
![dimethyl 4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3,6-dicarboxylate](/img/structure/B7943176.png)
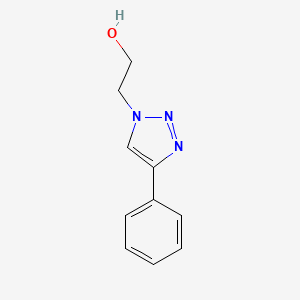

![(Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B7943200.png)
